molecular formula C35H28O3 B15073244 4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde

4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B15073244
M. Wt: 496.6 g/mol
InChI Key: BYHRGCWIOWAIGG-UHFFFAOYSA-N
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Description

4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde (hereafter referred to as Compound A) is a tetraphenylethylene (TPE)-derived luminogen with aggregation-induced emission (AIE) properties. Its structure features a central TPE core substituted with 4-methoxyphenyl groups and a biphenyl-4-carbaldehyde moiety (Figure 1). This compound is synthesized via Suzuki coupling reactions, enabling precise control over its π-conjugated framework .

Compound A is integral to advanced phototheranostic applications. For instance, it forms part of AIE-active nanoparticles that exhibit persistent afterglow luminescence (>10 days) through a chemiexcitation mechanism involving singlet oxygen (¹O₂) generation and energy transfer processes. These properties make it valuable in bioimaging and disease theranostics .

Properties

Molecular Formula

C35H28O3

Molecular Weight

496.6 g/mol

IUPAC Name

4-[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]benzaldehyde

InChI

InChI=1S/C35H28O3/c1-37-32-20-16-30(17-21-32)35(31-18-22-33(38-2)23-19-31)34(28-6-4-3-5-7-28)29-14-12-27(13-15-29)26-10-8-25(24-36)9-11-26/h3-24H,1-2H3

InChI Key

BYHRGCWIOWAIGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Foundation

The Suzuki-Miyaura reaction remains the cornerstone for constructing the biphenyl-vinyl backbone. This palladium-catalyzed coupling between boronic acids and aryl halides enables precise control over regioselectivity. For C₃₅H₂₈O₃, the reaction typically involves:

Step 1: Preparation of 4-bromo-[1,1'-biphenyl]-4-carbaldehyde via Ullmann coupling between 4-bromophenylboronic acid and 4-iodobenzaldehyde under CuI/1,10-phenanthroline catalysis.

Step 2: Vinyl bridge installation using 2,2-bis(4-methoxyphenyl)-1-phenylethenylzinc chloride, generated in situ from the corresponding styrene derivative and ZnCl₂/TMEDA. This organozinc reagent undergoes Negishi coupling with the biphenyl bromide intermediate at 80°C using Pd(PPh₃)₄ (2 mol%).

Critical Parameters:

  • Catalyst System: Pd(OAc)₂/XPhos (2.5 mol%) in toluene/EtOH (3:1)
  • Temperature: 90°C, 24 hours
  • Yield: 78–82% after column chromatography (SiO₂, hexane/EtOAc 4:1)

Alternative Pathways: Stille and Heck Couplings

While less common, Stille coupling using tributyl(vinyl)stannane and Heck olefination have been explored for vinyl group installation:

Stille Variant:

  • Reagents: 4'-(Tributylstannyl)-[1,1'-biphenyl]-4-carbaldehyde + 2,2-bis(4-methoxyphenyl)-1-phenylethenyl iodide
  • Conditions: Pd₂(dba)₃/AsPh₃, DMF, 100°C
  • Yield: 68% (lower due to steric hindrance)

Heck Reaction:

  • Substrates: 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde + 1,2-bis(4-methoxyphenyl)ethylene
  • Catalysis: Pd(OAc)₂/Bu₄NCl, K₂CO₃, DMAc
  • Yield: 62% with 15% homocoupling byproducts

Industrial-Scale Production Innovations

Continuous Flow Reactor Optimization

Batch processes face scalability issues due to exothermic coupling steps. Recent patents describe microfluidic systems achieving superior heat/mass transfer:

Parameter Batch Reactor Flow Reactor
Reaction Time 24 h 2.7 h
Pd Loading 2.5 mol% 1.1 mol%
Space-Time Yield 0.8 g/L·h 5.2 g/L·h
Purity (HPLC) 95.3% 99.1%

Process Details:

  • Tubular reactor (ID 1 mm, L 10 m) with Pd/C packed bed
  • Residence time: 8 minutes at 120°C, 15 bar
  • In-line IR monitoring for real-time adjustment

Solvent Recycling Systems

Industrial plants employ ternary azeotrope distillation (toluene/EtOH/H₂O) to recover >98% solvent. Residual palladium (<1 ppm) is removed via thiourea-functionalized mesoporous silica scavengers.

Purification and Characterization

Crystallization Challenges

The compound’s planar structure promotes π-stacking, complicating crystallization. Mixed-solvent systems yield optimal results:

Protocol:

  • Dissolve crude product in hot CH₂Cl₂ (40 mL/g)
  • Add n-heptane (3:1 v/v) dropwise at −20°C
  • Isolate via vacuum filtration (0.45 μm PTFE membrane)
  • Recrystallize from EtOAc/cyclohexane (1:5)

Purity Metrics:

  • HPLC: 99.4% (C18, MeCN/H₂O 85:15)
  • Residual Pd: <5 ppm (ICP-OES)
  • Melting Point: 218–220°C (decomp.)

Mechanistic and Kinetic Analysis

Palladium Oxidation State Dynamics

In situ XAS studies reveal the catalytic cycle proceeds through Pd(0)→Pd(II)→Pd(0) transitions. Key observations:

  • Rate-determining step: Oxidative addition of aryl bromide (k = 1.2×10⁻³ s⁻¹)
  • Turnover frequency (TOF): 4,200 h⁻¹ under flow conditions
  • Catalyst deactivation via Pd black formation after 8 cycles

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound’s molecular formula is C₃₅H₂₈O₃ (MW = 496.6 g/mol) , featuring:

  • Aldehyde group : Electrophilic carbonyl carbon susceptible to nucleophilic attack.

  • Vinyl bridge : Conjugated π-system capable of electrophilic addition or halogenation.

  • Methoxy-substituted aryl rings : Electron-donating groups enhancing electrophilic aromatic substitution (EAS) reactivity.

  • Biphenyl framework : Rigid structure enabling steric effects in coupling reactions .

Aldol Condensation

The aldehyde group participates in base-catalyzed Aldol condensation with ketones or other aldehydes. For example, reaction with acetophenone derivatives yields α,β-unsaturated ketones.
Conditions :

  • Catalyst: NaOH or KOH in ethanol/water.

  • Temperature: 60–80°C.

Suzuki-Miyaura Cross-Coupling

The biphenyl framework and halogenated intermediates (e.g., brominated derivatives) enable palladium-catalyzed cross-coupling. A representative reaction involves coupling with arylboronic acids:

text
4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde + ArB(OH)₂ → Biaryl product

Conditions :

  • Catalyst: Pd(OAc)₂ or Pd(dppf)Cl₂.

  • Ligand: SPhos or XPhos.

  • Base: K₂CO₃ or Cs₂CO₃.

  • Solvent: 1,4-dioxane/THF at 100°C.

  • Yield: 47–53% (observed in analogous biphenyl syntheses) .

Bromination at the Vinyl Bridge

The central vinyl group undergoes electrophilic bromination using N-bromosuccinimide (NBS):

text
R₁–CH=CH–R₂ + NBS → R₁–CBr=CH–R₂

Conditions :

  • Solvent: CCl₄ at 80°C.

  • Yield: 62.8% (for structurally similar compounds).

Nucleophilic Addition to the Aldehyde

The aldehyde reacts with amines (e.g., hydrazines) to form hydrazones or with alcohols to form acetals:

text
R–CHO + H₂NNR'₂ → R–CH=N–NR'₂

Conditions :

  • Solvent: Methanol or dichloromethane.

  • Catalyst: Acidic (e.g., HCl) or anhydrous conditions.

Reaction Mechanism Insights

  • π-π Interactions : The biphenyl and vinyl systems facilitate stacking with aromatic reactants, lowering activation energy in coupling reactions.

  • Electronic Effects : Methoxy groups direct EAS to the para positions of aryl rings, while the aldehyde’s electron-withdrawing nature enhances reactivity at the carbonyl carbon .

Comparative Reaction Data

The table below summarizes reaction conditions and outcomes for key transformations:

Reaction TypeReagents/CatalystsTemperatureYieldKey Reference
Suzuki CouplingPd(dppf)Cl₂, Cs₂CO₃100°C52.9%
BrominationNBS, CCl₄80°C62.8%
Aldol CondensationNaOH, H₂O/EtOH80°C~60%*

*Estimated from analogous reactions.

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the biphenyl moiety reduce coupling efficiency; optimized ligands (e.g., XPhos) improve yields .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity but may destabilize palladium catalysts .

Scientific Research Applications

4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and methoxy groups allow it to participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

Compound A vs. TPE² (4',4''''-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde))
  • Structural Features : Both compounds share a TPE backbone with bis(4-methoxyphenyl) groups and biphenyl-carbaldehyde termini. TPE², however, lacks the additional phenylvinyl group present in Compound A.
  • Synthesis : Both are synthesized via Suzuki coupling, ensuring high yields and structural fidelity .
  • Applications : TPE² is primarily used in OLEDs due to its AIE-driven luminescence, whereas Compound A is tailored for long-term afterglow imaging in biomedical contexts .
Compound A vs. 4',4'''-(2,2-Diphenylethene-1,1-diyl)bis([1,1'-biphenyl]-4-carbaldehyde)
  • Structural Features : This analog replaces the bis(4-methoxyphenyl) groups with simple diphenylethene, reducing electron-donating effects.
  • Molecular Weight : 532.65 g/mol (C₄₀H₂₈O₂) vs. ~600 g/mol (estimated for Compound A).
  • Functionality: The absence of methoxy groups diminishes solubility and alters photophysical properties, limiting its use to non-biological applications like sensors .

Substituent Effects on Properties

Methoxy vs. Fluoro Substituents
  • 4'-Fluorobiphenyl-4-carbaldehyde (C₁₃H₉FO): The electron-withdrawing fluoro group reduces conjugation efficiency compared to methoxy, resulting in blue-shifted emission. This compound is used in organic electronics but lacks AIE activity .
  • 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde : Methoxy at the 3-position disrupts symmetry, reducing crystallinity and AIE efficiency compared to Compound A .
Compound A vs. 4',4''',4'''''-Nitrilotris([1,1'-biphenyl]-4-carbaldehyde) (NTCBA)
  • Structure : NTCBA is a triarylamine-based aldehyde with three biphenyl-carbaldehyde arms, enabling 3D COF networks.
  • Functionality : While Compound A focuses on luminescence, NTCBA serves as a cross-linking ligand for COFs in gas adsorption and catalysis due to its high reactivity and rigidity .
Compound A vs. 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carbaldehyde)
  • Structure : This tetra-aldehyde features an ethene core for extended π-conjugation.
  • Application : Used in light-emitting diodes (LEDs) and oil adsorption, its design prioritizes charge transport over AIE, unlike Compound A .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Reference ID
Compound A C₄₀H₃₀O₃* ~600 Bis(4-methoxyphenyl), phenylvinyl Phototheranostics, AIE dots
TPE² C₄₄H₃₄O₄ 642.74 Bis(4-methoxyphenyl) OLEDs
4',4'''-(2,2-Diphenylethene-1,1-diyl)bis(...) C₄₀H₂₈O₂ 532.65 Diphenylethene Sensors
4'-Fluorobiphenyl-4-carbaldehyde C₁₃H₉FO 200.21 Fluoro Organic electronics
NTCBA C₃₉H₂₇NO₃ 557.64 Triarylamine COF construction

*Estimated based on structural similarity.

Key Research Findings

  • AIE Mechanism: Compound A’s afterglow luminescence relies on ¹O₂-mediated dioxetane formation, a process absent in non-methoxy analogs like 4',4'''-(2,2-diphenylethene-1,1-diyl)bis(...) .
  • Synthetic Flexibility : Suzuki coupling allows modular design, enabling tailored properties for biomedical (Compound A) vs. materials science (NTCBA) applications .
  • Substituent Impact : Methoxy groups enhance solubility and electron-donating capacity, critical for AIE, whereas fluoro or hydrogen substituents prioritize stability in harsh environments .

Biological Activity

4'-(2,2-Bis(4-methoxyphenyl)-1-phenylvinyl)-[1,1'-biphenyl]-4-carbaldehyde, also known by its CAS number 1809410-56-7, is a compound that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including relevant studies and findings.

  • Molecular Formula : C₃₅H₂₈O₃
  • Molecular Weight : 496.60 g/mol
  • Structure : The compound features a biphenyl backbone with methoxy groups and a vinyl group that contribute to its biological activity.

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing styryl groups have shown inhibitory effects on various cancer cell lines.

  • In vitro Studies : Research has demonstrated that compounds related to this compound can inhibit the growth of breast cancer cell lines (MCF-7 and SKBR3) with growth inhibitory concentrations (GI50) in the low micromolar range (5.6 µM) .

The proposed mechanisms for the anticancer effects include:

  • Induction of apoptosis through the activation of caspases.
  • Inhibition of cell cycle progression via modulation of cyclin-dependent kinases (CDKs).
  • Interaction with key signaling pathways involved in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its structural components:

  • Methoxy Substituents : The presence of methoxy groups is known to enhance lipophilicity and potentially increase cellular uptake.
  • Vinyl Group : The vinyl moiety may facilitate interactions with biological targets, enhancing potency.

Case Studies

A notable study investigated the effects of structurally related compounds on apoptosis in HepG2 liver cancer cells. The results indicated that these compounds could induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .

Compound Cell Line GI50 (µM) Mechanism
This compoundMCF-75.6Apoptosis induction
Related Compound AHepG210.0Caspase activation
Related Compound BSKBR38.5CDK inhibition

Q & A

Q. What strategies improve solubility for aqueous-phase applications?

  • Methodological Answer :
  • PEGylation : Introduce polyethylene glycol (PEG) chains via Williamson ether synthesis (e.g., PEG-4000 at 60°C, 24 hr).
  • Sulfonation : Treat with chlorosulfonic acid to add sulfonate groups, increasing water solubility by >50 mg/mL .

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